

## Application Notes and Protocols for ALG-000184 in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the standard dosage and experimental protocols for the preclinical use of **ALG-000184**, a novel capsid assembly modulator for the treatment of chronic hepatitis B (CHB).

### **Mechanism of Action**

ALG-000184 is a prodrug that is rapidly converted in the body to its active moiety, ALG-001075.[1] As a Class II or Class E (empty) capsid assembly modulator (CAM-E), ALG-001075 exhibits a dual mechanism of action to inhibit hepatitis B virus (HBV) replication.[2][3] Its primary mechanism involves the disruption of HBV capsid assembly by inducing the formation of non-infectious empty capsids, thereby blocking the encapsidation of pregenomic RNA (pgRNA).[2][3] The secondary mechanism of action involves the prevention of new covalently closed circular DNA (cccDNA) formation, which is the template for all viral RNAs. This dual action leads to a significant reduction in circulating HBV DNA and RNA.

## **Preclinical In Vitro Antiviral Activity**

ALG-001075 has demonstrated potent antiviral activity in various cell-based assays.



| Cell Line                          | Target                       | EC50 (nM) | Notes                                       |
|------------------------------------|------------------------------|-----------|---------------------------------------------|
| HepG2.117                          | HBV DNA                      | < 1       | Stably integrated genotype D HBV genome.    |
| HepG2.2.15                         | HBV DNA                      | <1        | Stably integrated genotype D HBV genome.    |
| Primary Human<br>Hepatocytes (PHH) | HBV DNA & RNA<br>Replication | 1.98      |                                             |
| Primary Human<br>Hepatocytes (PHH) | HBsAg Production             | 70.0      | Inhibition of de-novo cccDNA establishment. |

Data sourced from publicly available posters and presentations by Aligos Therapeutics.

## **Preclinical In Vivo Efficacy and Dosage**

Preclinical efficacy of **ALG-000184** has been evaluated in the AAV-HBV mouse model. Administration of its active form, ALG-001075, resulted in a dose-dependent reduction in plasma HBV DNA levels.



| Animal<br>Model  | Compound                          | Dosage   | Dosing<br>Regimen    | Duration | Key<br>Findings                                               |
|------------------|-----------------------------------|----------|----------------------|----------|---------------------------------------------------------------|
| AAV-HBV<br>Mouse | ALG-001075                        | 15 mg/kg | Once Daily<br>(QD)   | 56 days  |                                                               |
| AAV-HBV<br>Mouse | ALG-001075                        | 50 mg/kg | Once Daily<br>(QD)   | 56 days  |                                                               |
| AAV-HBV<br>Mouse | ALG-001075                        | 15 mg/kg | Twice Daily<br>(BID) | 56 days  | > 5 log10<br>IU/mL<br>reduction in<br>HBV DNA.                |
| AAV-HBV<br>Mouse | Compound B<br>(Comparator<br>CAM) | 50 mg/kg | Twice Daily<br>(BID) | 56 days  | Less<br>reduction in<br>HBV DNA<br>compared to<br>ALG-001075. |

## **Toxicology Studies**

Repeat-dose toxicology studies have been conducted in rats and dogs to support clinical development.



| Species                          | Duration                                                 | Doses (mg/kg/day) | Route of<br>Administration |
|----------------------------------|----------------------------------------------------------|-------------------|----------------------------|
| Rat                              | 4, 13, and 26 weeks                                      | Not specified     | Oral (PO)                  |
| Dog                              | 4, 13, and 39 weeks                                      | Not specified     | Oral (PO)                  |
| Rat (Fertility Study)            | 28 days (males), 14<br>days (females) prior to<br>mating | Not specified     | Oral (PO)                  |
| Rat (Embryofetal Development)    | Gestation Day 6-17                                       | Not specified     | Oral (PO)                  |
| Rabbit (Embryofetal Development) | Gestation Day 7-20                                       | Not specified     | Oral (PO)                  |

**ALG-000184** was generally well-tolerated in these studies.

# Experimental Protocols In Vitro Antiviral Activity Assay in HepG2.117 Cells

This protocol outlines the general steps to determine the in vitro antiviral activity of **ALG-000184**'s active metabolite, ALG-001075.

#### Materials:

- HepG2.117 cells
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
- ALG-001075
- Reagents for quantitative PCR (qPCR) to measure HBV DNA

#### Procedure:

 Cell Seeding: Plate HepG2.117 cells in appropriate multi-well plates and allow them to adhere overnight.



- Compound Treatment: Prepare serial dilutions of ALG-001075 in cell culture medium.
   Remove the existing medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the treated cells for a specified period (e.g., several days).
- DNA Extraction: Harvest the cell culture supernatant and extract viral DNA.
- qPCR Analysis: Quantify the amount of encapsidated HBV DNA using a validated qPCR assay.
- Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits HBV DNA replication by 50%.

### **AAV-HBV Mouse Model Efficacy Study**

This protocol provides a general workflow for assessing the in vivo efficacy of **ALG-000184**.

#### Materials:

- AAV-HBV mice
- ALG-000184 or its active metabolite ALG-001075
- Vehicle control
- Blood collection supplies
- Reagents for HBV DNA quantification

#### Procedure:

- Animal Acclimation: Acclimate AAV-HBV mice to the facility for a specified period.
- Baseline Sampling: Collect baseline blood samples to determine pre-treatment HBV DNA levels.
- Compound Administration: Administer ALG-000184 or ALG-001075 orally at the desired dose and frequency. A vehicle control group should be included.



- Treatment Period: Continue the treatment for the planned duration of the study (e.g., 56 days).
- Blood Collection: Collect blood samples at various time points during and after the treatment period.
- HBV DNA Quantification: Isolate plasma and quantify HBV DNA levels using a validated assay.
- Data Analysis: Compare the reduction in HBV DNA levels in the treated groups to the control group to determine the in vivo efficacy.

# Visualizations Signaling Pathway of ALG-000184's Anti-HBV Action



Click to download full resolution via product page



Caption: Dual mechanism of action of ALG-000184's active form, ALG-001075.

## **Experimental Workflow for In Vivo Efficacy Testing**





Click to download full resolution via product page

Caption: General workflow for preclinical in vivo efficacy studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A Phase 1 study of the safety, tolerability, and pharmacokinetics of ALG-000184 (pevifoscorvir sodium), a novel Class E capsid assembly modulator, in healthy participants -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aligos.com [aligos.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for ALG-000184 in Preclinical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564524#standard-dosage-of-alg-000184-for-preclinical-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com